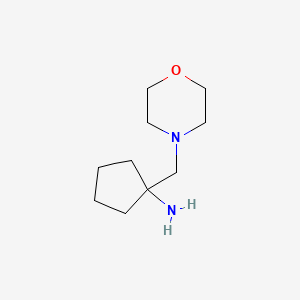
1-(Morpholin-4-ylmethyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for 1-(Morpholin-4-ylmethyl)cyclopentanamine is 1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
1-(Morpholin-4-ylmethyl)cyclopentanamine derivatives have shown potential as neurokinin-1 (NK-1) receptor antagonists, effective in preclinical tests for emesis and depression. For instance, a derivative 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrated high affinity and oral activity, with significant water solubility and a long duration of action (Harrison et al., 2001).
Synthesis of Morpholine Derivatives
Research has also focused on the novel synthesis of morpholine derivatives, including cis-3,5-disubstituted morpholines, which are synthesized through diastereoselective transformations and nucleophilic displacement reactions. These derivatives are significant for their potential in organic and medicinal chemistry applications (D’hooghe et al., 2006).
Degradation Studies
Degradation studies of morpholine-based compounds have been conducted, revealing the oxidative degradation processes and novel thermal rearrangements in certain derivatives. Understanding these degradation pathways is crucial for the development of stable pharmaceutical compounds (Zhao et al., 2004).
Polymerization Applications
Morpholine derivatives have been employed in polymerization processes. For instance, 4-(oxiran-2-ylmethyl)morpholine (OMM) was synthesized and polymerized using a green chemistry approach with a clay catalyst. The resulting polymers, characterized by various spectroscopic techniques, highlight the utility of morpholine derivatives in innovative polymer synthesis (Seghier & Belbachir, 2016).
Antiproliferative Activities
Morpholine derivatives have been synthesized with a focus on antiproliferative activities against cancer cell lines. These compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown significant inhibitory activities, suggesting their potential in anticancer drug development (Lu et al., 2021).
Analytical Applications
Morpholine and its derivatives have been the subject of analytical studies, such as the ion chromatographic determination of morpholine in complex aqueous solutions. This highlights the relevance of these compounds in analytical chemistry, particularly in water treatment and monitoring of steam-generating systems (Gilbert et al., 1984).
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXLUPPFIWESNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587941 |
Source


|
| Record name | 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-ylmethyl)cyclopentanamine | |
CAS RN |
890095-97-3 |
Source


|
| Record name | 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
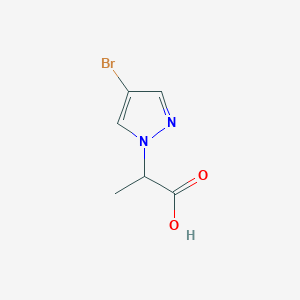


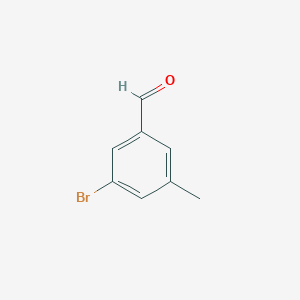
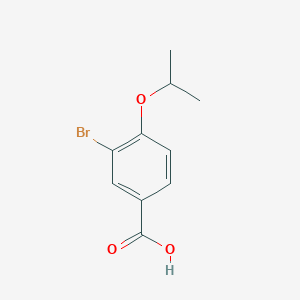

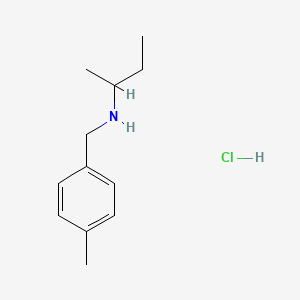
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
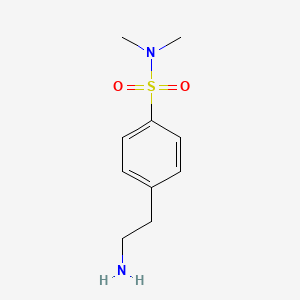
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
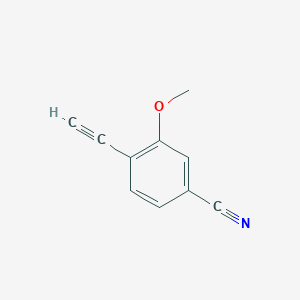
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)